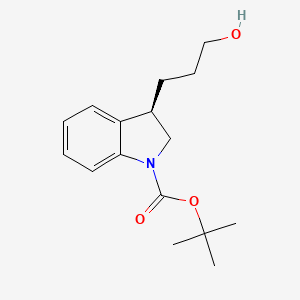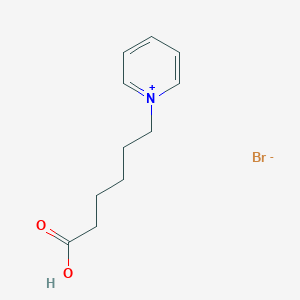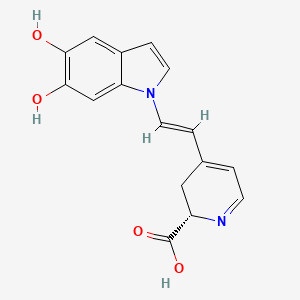![molecular formula C16H11IN2O4 B12939378 Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-64-0](/img/structure/B12939378.png)
Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features an iodophenyl group, an imidazolidinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the iodination of benzoic acid to form 4-iodobenzoic acid . This intermediate is then reacted with other reagents to introduce the imidazolidinone ring and the additional substituents. The reaction conditions often involve the use of catalysts, specific pH conditions, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the imidazolidinone ring may interact with other molecular structures. These interactions can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares the iodophenyl group but lacks the imidazolidinone ring, making it less complex and potentially less versatile.
Isoxazole derivatives: These compounds have a different heterocyclic structure but can exhibit similar biological activities.
Uniqueness
The presence of both the iodophenyl group and the imidazolidinone ring provides a versatile platform for further modifications and functionalization .
Properties
CAS No. |
651748-64-0 |
|---|---|
Molecular Formula |
C16H11IN2O4 |
Molecular Weight |
422.17 g/mol |
IUPAC Name |
3-[3-(4-iodophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11IN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
MLSWZHYIXSOICO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)I)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


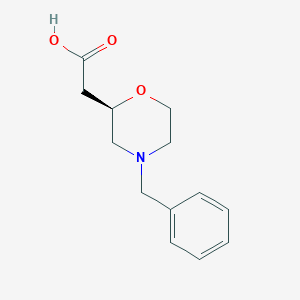
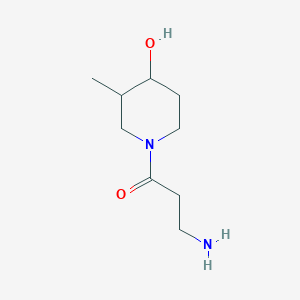

![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

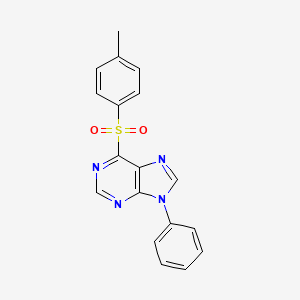
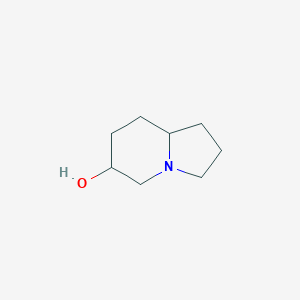
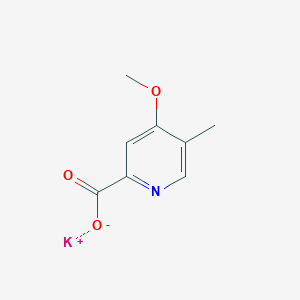
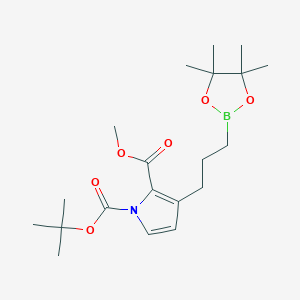
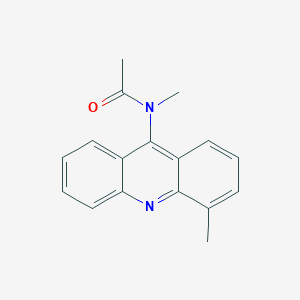
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
